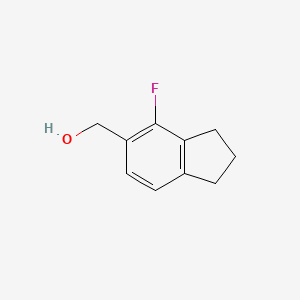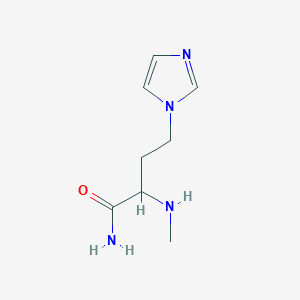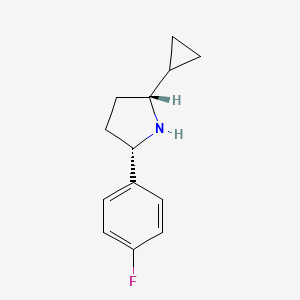
(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine is a chiral compound with a unique structure that includes a cyclopropyl group and a fluorophenyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.
Attachment of the Fluorophenyl Group: This can be done through a nucleophilic substitution reaction using 4-fluorobenzyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Aplicaciones Científicas De Investigación
(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as a drug candidate.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5S)-2-Cyclopropyl-5-(4-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
(2R,5S)-2-Cyclopropyl-5-(4-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.
(2R,5S)-2-Cyclopropyl-5-(4-nitrophenyl)pyrrolidine: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine imparts unique properties, such as increased lipophilicity and potential interactions with biological targets. These characteristics can make it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H16FN |
|---|---|
Peso molecular |
205.27 g/mol |
Nombre IUPAC |
(2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C13H16FN/c14-11-5-3-10(4-6-11)13-8-7-12(15-13)9-1-2-9/h3-6,9,12-13,15H,1-2,7-8H2/t12-,13+/m1/s1 |
Clave InChI |
MEYVGASQKSJGTG-OLZOCXBDSA-N |
SMILES isomérico |
C1C[C@H](N[C@H]1C2CC2)C3=CC=C(C=C3)F |
SMILES canónico |
C1CC1C2CCC(N2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[1-(methylamino)cyclopropyl]acetate](/img/structure/B13630463.png)
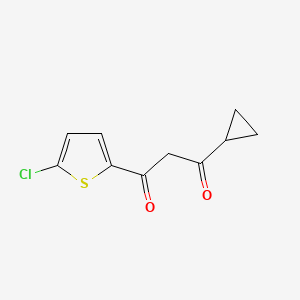
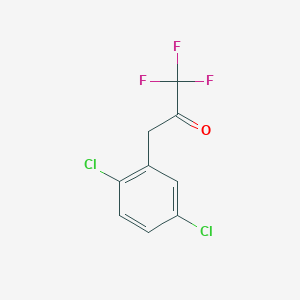
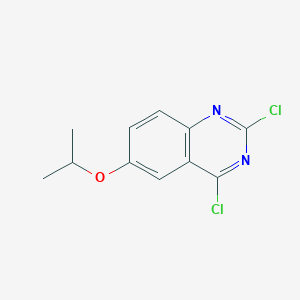
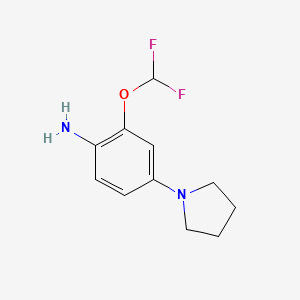
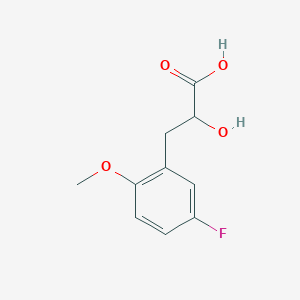
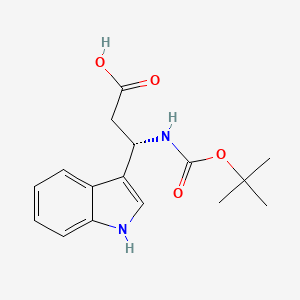
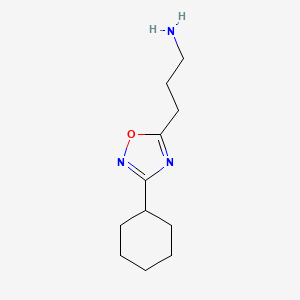
![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13630525.png)
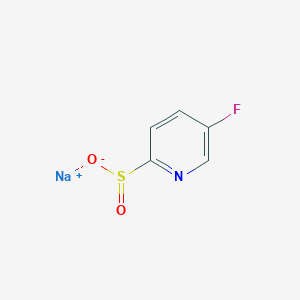
![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)
